trans-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol
Overview
Description
Synthesis Analysis
While there is no direct information available on the synthesis of “trans-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol”, pyrazole derivatives have been synthesized through various methods. For instance, hydrazine-coupled pyrazoles were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . Another study reported the synthesis of poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands via the alkylation process of pyrazoles with poly(bromomethyl) using t-BuOK/THF .
Scientific Research Applications
In Vitro Metabolism and Thermal Stability
Research involving pyrazole-containing synthetic cannabinoids like 3,5-AB-CHMFUPPYCA has highlighted their metabolism and thermal stability. These studies provide insights into the metabolic patterns of such compounds and their potential use in drug analysis. The in vitro metabolism of 3,5-AB-CHMFUPPYCA using pooled human liver microsomes was studied, revealing the compound's metabolism and potential as a target for urine analysis. This research also considered the thermal stability of the compound under smoking conditions, which is crucial for understanding its behavior in practical scenarios (Franz et al., 2017).
Spectral Response and Solvatochromic Analysis
The spectral response and solvatochromic analysis of pyrazoline derivatives, such as the ones containing a pyrazol-1-yl group, have been investigated. These studies provide insights into the geometrical isomers of these compounds and their behavior in different media. The analysis revealed the presence of cis- and trans- isomers and their unique responses in various solvents, which is important for understanding their chemical and physical properties (Mati et al., 2012).
Supramolecular Chemistry
Research into the construction of three-dimensional networks using cyclobutane-linked ligands, such as tetrakis(4-pyridyl)cyclobutane, represents a new direction in inorganic crystal engineering. This approach involves the in situ formation of ligands and their linkage with metal ions, demonstrating the potential of cyclobutane derivatives in the field of supramolecular chemistry (Blake et al., 1997).
Co-ordination Chemistry
The transformation of the OH function of trans-2-(pyrazol-1-yl)cyclohexan-1-ol into an amino group has led to the development of new Schiff bases. These bases have been explored in co-ordination chemistry with various metals, showcasing the cyclohexane backbone's ability to adapt to different co-ordination conditions and its potential in enantioselective catalysis (Barz et al., 1997).
properties
IUPAC Name |
(1R,2R)-2-(3,4,5-trimethylpyrazol-1-yl)cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-6-7(2)11-12(8(6)3)9-4-5-10(9)13/h9-10,13H,4-5H2,1-3H3/t9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGSJKFIVDJGKD-NXEZZACHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2CCC2O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N(N=C1C)[C@@H]2CC[C@H]2O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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